(3-Hydroxypropyl)urea is a urea derivative containing a hydroxypropyl group. While it finds use as a chemical intermediate in various research applications, including polymer chemistry and organic synthesis, it is not classified as a pharmaceutical drug. [] This document will focus solely on its scientific research applications, excluding any information related to drug use, dosage, or side effects.
(3-Hydroxypropyl)urea can be classified under the category of hydroxyalkylureas, which are compounds featuring hydroxyl groups and urea functionalities. These compounds are often synthesized for their utility in biological and industrial applications. The molecular formula of (3-Hydroxypropyl)urea is , with a molecular weight of approximately 132.16 g/mol.
The synthesis of (3-Hydroxypropyl)urea typically involves the reaction of urea with an appropriate hydroxyalkylating agent, such as propylene oxide or 3-hydroxypropylamine. Below are common methods used for its synthesis:
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Catalysts and optimized reaction conditions are crucial for enhancing the efficiency of the synthesis process .
The molecular structure of (3-Hydroxypropyl)urea consists of a central carbon atom bonded to a hydroxyl group, two hydrogen atoms, and two nitrogen atoms from the urea functional group. The structural formula can be represented as:
Key structural data includes:
(3-Hydroxypropyl)urea can undergo several chemical reactions, including:
These reactions are significant for modifying the compound's properties for specific applications .
The mechanism of action for (3-Hydroxypropyl)urea largely depends on its application context. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors:
Detailed biochemical studies would be necessary to elucidate the precise mechanisms involved in its biological activity .
Relevant data from experimental analyses indicate that (3-Hydroxypropyl)urea maintains stability across various pH levels but shows increased reactivity in acidic environments .
(3-Hydroxypropyl)urea has several notable applications in scientific research:
Urea derivatives represent a cornerstone of modern medicinal chemistry, leveraging unique physicochemical properties and versatile molecular interactions for therapeutic design. The incorporation of a urea moiety (–NH–CO–NH–) into bioactive compounds enables precise modulation of drug-target binding, solubility, and metabolic stability. Among these derivatives, (3-Hydroxypropyl)urea (CAS 6141-67-1) exemplifies a structurally optimized scaffold, combining urea’s hydrogen-bonding capacity with a hydroxyalkyl side chain’s hydrophilicity. This section explores the historical context, drug design principles, and emerging significance of this specific derivative.
The medicinal application of urea derivatives spans over a century, beginning with suramin in 1922. This symmetric polyurea, developed from trypan red derivatives, was the first urea-based therapeutic approved for human African trypanosomiasis. Its discovery replaced azo moieties with ureyl linkers to eliminate skin staining while retaining bioactivity, establishing urea as a privileged scaffold [7]. By the 1950s, urea itself gained traction as a hyperosmolar agent for reducing cerebral edema. It demonstrated superior efficacy in decreasing intracranial pressure compared to glucose, though complications like rebound hypertension and tissue necrosis limited its long-term use [1].
The 1960s marked a pivotal shift with the introduction of hydroxyurea (hydroxycarbamide), an antimetabolite inhibiting ribonucleotide reductase (RNR). Initially used for myeloproliferative disorders, it became a first-line therapy for sickle cell anemia by inducing fetal hemoglobin (HbF) expression—significantly reducing vaso-occlusive crises [3] [6]. The late 20th century saw urea derivatives diversify into kinase inhibitors (e.g., sorafenib and pazopanib), leveraging urea’s ability to form bidentate hydrogen bonds with ATP-binding sites [7] [8].
Table 1: Historical Milestones in Urea-Based Therapeutics
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1922 | Suramin | Human African trypanosomiasis | First synthetic urea-based chemotherapeutic agent |
1950s | Urea | Cerebral edema management | First hyperosmolar agent for brain swelling |
1963 | Hydroxyurea | Sickle cell anemia, cancer | First RNR inhibitor; FDA-approved for SCA (1998) |
2005 | Sorafenib | Renal cell carcinoma | First urea-based kinase inhibitor approved by FDA |
Urea derivatives exhibit distinct conformational behaviors that govern their biological interactions. N,N′-Diaryl ureas adopt a trans,trans conformation, enabling π-π stacking between aromatic rings. N-Methylation shifts this preference to cis,cis conformers, optimizing hydrophobic contacts in kinase binding pockets [4]. This conformational flexibility allows ureas to act as molecular bridges, spanning distal regions of target proteins.
The urea moiety’s hydrogen-bonding proficiency underpins its success in drug design:
Table 2: Hydrogen-Bonding Capabilities of Urea Derivatives
Interaction Type | Bond Length (Å) | Target Residues | Biological Impact |
---|---|---|---|
Carbonyl (C=O) | 2.8–3.2 | Asp/Asn/Glu backbone | Anchors compound to catalytic site |
N–H (donor) | 2.9–3.3 | Ser/Thr/Tyr side chains | Stabilizes protein-ligand complex |
Bidentate | – | Kinase hinge regions | Enhances selectivity and potency (e.g., VEGFR) |
For (3-Hydroxypropyl)urea, the hydroxypropyl side chain introduces additional hydrogen-bonding sites and conformational mobility. The terminal hydroxyl group can interact with polar residues (e.g., Ser, Gln) or solvent molecules, while the propyl linker balances flexibility and steric bulk [4] [9].
(3-Hydroxypropyl)urea (C₄H₁₀N₂O₂, MW 118.14 g/mol) has emerged as a multifunctional scaffold due to:
Recent applications focus on its role in diagnostic assays and biomarker research. Derivatives like 3-hydroxypropyl mercapturic acid (3-HPMA)—a glutathione-acrolein metabolite—are quantified via ELISA for stroke risk assessment. Urinary 3-HPMA levels inversely correlate with stroke incidence, reflecting glutathione depletion and oxidative stress [10].
Table 3: Physicochemical Properties of (3-Hydroxypropyl)urea
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₄H₁₀N₂O₂ | PubChem CID 204506 |
Melting point | 98–102°C | Experimental data |
Water solubility | >100 mg/mL (25°C) | OECD Test Guideline 105 |
Hydrogen bond donors | 3 | PubChem |
Hydrogen bond acceptors | 2 | PubChem |
logP (predicted) | –1.02 ± 0.30 | ACD/Labs |
Current research explores its use in:
The evolution from simple urea to targeted (3-Hydroxypropyl)urea derivatives exemplifies rational design in medicinal chemistry, balancing target engagement with physicochemical optimization.
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 4444-26-2
CAS No.: 543-81-7
CAS No.: 39731-48-1